N,N'-Bis(9-acridinyl)-1,5-pentanediamine
Description
N,N'-Bis(9-acridinyl)-1,5-pentanediamine is a bis-acridinyl derivative of 1,5-pentanediamine, characterized by two 9-acridinyl groups attached to the terminal amino groups of the pentanediamine backbone. The compound’s acridinyl moieties likely confer unique photophysical and biological properties, distinguishing it from other 1,5-pentanediamine derivatives.
Properties
CAS No. |
61732-86-3 |
|---|---|
Molecular Formula |
C31H28N4 |
Molecular Weight |
456.6 g/mol |
IUPAC Name |
N,N'-di(acridin-9-yl)pentane-1,5-diamine |
InChI |
InChI=1S/C31H28N4/c1(10-20-32-30-22-12-2-6-16-26(22)34-27-17-7-3-13-23(27)30)11-21-33-31-24-14-4-8-18-28(24)35-29-19-9-5-15-25(29)31/h2-9,12-19H,1,10-11,20-21H2,(H,32,34)(H,33,35) |
InChI Key |
ZDZDJUSBDOZJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NCCCCCNC4=C5C=CC=CC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Bis(9-acridinyl)-1,5-pentanediamine typically involves the reaction of 9-chloroacridine with 1,5-pentanediamine. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution of the chlorine atom by the amine group, resulting in the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for N,N’-Bis(9-acridinyl)-1,5-pentanediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis(9-acridinyl)-1,5-pentanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminium hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminium hydride, sodium borohydride.
Substitution: Potassium carbonate, dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridine N-oxides, while reduction could produce reduced acridine derivatives.
Scientific Research Applications
N,N’-Bis(9-acridinyl)-1,5-pentanediamine has several scientific research applications, including:
Chemistry: Used as a DNA intercalating agent in studies involving DNA-binding properties and mechanisms.
Biology: Investigated for its potential to inhibit the replication of cancer cells by binding to DNA.
Medicine: Explored as a potential anticancer agent due to its ability to interfere with DNA replication.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of N,N’-Bis(9-acridinyl)-1,5-pentanediamine involves its ability to intercalate into DNA. The acridine moieties insert themselves between the base pairs of the DNA double helix, disrupting the normal structure and function of the DNA. This intercalation can inhibit the replication and transcription processes, leading to the inhibition of cell proliferation, particularly in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Differences Among 1,5-Pentanediamine Derivatives
Key Observations:
- Acridinyl vs. Chloroacetyl: The chloroacetyl derivative exhibits high reactivity in copolymerization with dicarboxylates, forming polymers with molecular weights up to 15 kDa under optimized conditions . In contrast, the acridinyl derivative’s bulky aromatic groups likely hinder polymerization but enhance DNA-binding capabilities.
- Acridinyl vs. Aminoethyl: The aminoethyl derivative (a tetraamine) is highly hydrophilic and serves as a chelating agent, whereas the acridinyl derivative’s hydrophobicity facilitates membrane penetration and nucleic acid targeting .
Reactivity and Thermodynamic Properties
Table 2: Reactivity and Solubility Trends
Notes:
- The solubility of 1,5-pentanediamine adipate dihydrate in water + N,N-dimethylformamide (DMF) increases with temperature and water content, reaching ~2.5 mol/kg at 313.15 K . The acridinyl derivative, however, is expected to exhibit lower aqueous solubility due to its aromatic substituents.
Industrial and Market Considerations
- Bio-Based Production: Bio-based 1,5-pentanediamine (derived from lysine fermentation) dominates industrial interest for eco-friendly polyamides .
- Key Producers: Major players in 1,5-pentanediamine markets include Cathay Biotech and TCI, whereas the acridinyl derivative is likely produced on a smaller scale for research purposes .
Biological Activity
N,N'-Bis(9-acridinyl)-1,5-pentanediamine is a compound of significant interest in cancer research due to its potential biological activities, particularly in the context of anti-cancer therapies. This article explores its synthesis, mechanisms of action, and biological effects based on diverse research findings.
This compound is synthesized through a multi-step process involving the reaction of acridine derivatives with pentanediamine. The resulting compound exhibits unique chemical properties that enhance its biological activity. The acridine moiety is known for its intercalating ability with DNA, which is crucial for its anti-cancer effects.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The acridine structure allows the compound to intercalate between DNA base pairs, leading to structural distortions that inhibit replication and transcription processes.
- Induction of Apoptosis : Studies have shown that this compound can induce apoptosis in cancer cells through the activation of caspases and the generation of reactive oxygen species (ROS) .
- Anti-Angiogenic Properties : The compound has demonstrated significant anti-angiogenic activity by inhibiting endothelial cell proliferation and tube formation in vitro, which is essential for tumor growth and metastasis .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different cancer models:
- MCF-7 Breast Cancer Model : In vitro experiments showed that treatment with this compound resulted in significant cell death through apoptosis pathways. The compound's ability to intercalate with DNA was confirmed through electrophoretic mobility shift assays .
- HCT-116 Colon Cancer Model : This study focused on the anti-angiogenic properties of the compound. It was found that at concentrations as low as 2 µM, this compound significantly reduced endothelial cell tube formation by 70-80%, suggesting strong potential as an angiogenesis inhibitor .
- NCI-H460 Lung Cancer Model : The compound exhibited an IC50 value of 12 µM against this cell line. Mechanistic studies indicated that it induced oxidative stress leading to increased apoptosis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
